N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c25-16-6-5-15(24-11-18-10-20-24)22-23(16)8-7-19-17(26)14-9-12-3-1-2-4-13(12)21-14/h1-6,9-11,21H,7-8H2,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMJOUCMFCVOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide is a compound that integrates multiple pharmacologically relevant structures, including triazole and pyridazine moieties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Characteristics
The compound comprises several key structural components:
- Indole moiety : Known for its diverse biological activities.
- Pyridazine ring : Associated with various pharmacological effects including anti-inflammatory and antimicrobial activities.
- Triazole group : Recognized for its role in enhancing the biological activity of compounds through improved binding interactions.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine rings exhibit a range of biological activities, including:
- Antimicrobial effects : Significant against various bacterial and fungal strains.
- Anticancer properties : Potential to inhibit tumor growth in specific cancer cell lines.
- Anti-inflammatory actions : Reduction of inflammatory markers in vitro and in vivo.
Antimicrobial Activity
A study investigating the antimicrobial properties of pyridazine derivatives reported that compounds similar to this compound exhibited potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating infections .
Antitumor Activity
In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, it was tested against leukemia (HL-60) and breast cancer (BT-549) cell lines, where it displayed significant cytotoxicity at low micromolar concentrations (less than 2 µM) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research has indicated that derivatives of the triazole class can modulate inflammatory responses. In animal models, compounds similar to this compound have been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.
Case Studies
Several case studies have been documented regarding the efficacy of triazole-containing compounds:
| Study | Compound | Target | IC50 (µM) | Findings |
|---|---|---|---|---|
| [Sallam et al., 2016] | 39 | S. Racemosum | 0.091 | Most active antibacterial derivative |
| [Ahmad et al., 2010] | 40 | HL-60 (leukemia) | < 2 | High antitumor effect |
| [Özçelik et al., 2010] | Propionate derivative | AChE inhibition | Not specified | Effective against cholinesterase enzymes |
Mechanistic Insights
The biological activity of this compound may be attributed to:
- Binding Affinity : Enhanced interactions with target proteins due to the presence of heterocycles.
- Molecular Dynamics : Studies suggest that the compound's structural conformation allows for optimal binding to enzyme active sites .
- Cellular Mechanisms : Induction of apoptosis via mitochondrial pathways has been observed in cancer cells treated with related compounds.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, triazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines.
- Mechanism of Action :
-
Case Study :
- A study synthesized a series of triazolopyridazine derivatives, revealing that one compound exhibited an IC50 value of 0.24 nM against c-Met kinase and showed 97.1% tumor growth inhibition in vivo . This indicates the potential of similar compounds like N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide in cancer therapy.
Anti-inflammatory Properties
Compounds with pyridazine and triazole structures are also explored for their anti-inflammatory effects.
- Selective COX Inhibition :
- Case Study :
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers leverage structural analogs to overcome synthetic or bioactivity limitations?
- Methodological Answer :
- Analog Libraries : Synthesize derivatives with modifications at indole C5 (e.g., -OCH₃, -Cl) or triazole N1 (e.g., methyl, benzyl) .
- Bioisosteric Replacement : Substitute pyridazinone with phthalazinone to improve solubility without losing potency .
- Fragment-Based Design : Use X-ray structures to guide merging of active fragments (e.g., indole + triazole motifs) .
Tables for Key Data
| Biological Assay | Endpoint | Cell Line/Model | Reference |
|---|---|---|---|
| MTT Assay | IC₅₀ = 1.2 µM | HCT-116 colorectal cancer | |
| SPR Binding | KD = 8.3 nM | Recombinant EGFR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
